molecular formula C6H4Br2OS B1303899 1-(3,4-Dibromothiophen-2-yl)ethanone CAS No. 57681-57-9

1-(3,4-Dibromothiophen-2-yl)ethanone

Cat. No. B1303899
CAS RN: 57681-57-9
M. Wt: 283.97 g/mol
InChI Key: SXIYNKNSROWNBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediates such as pyrazolyl or isoxazolyl derivatives, as seen in the synthesis of complex molecules for potential pharmacological applications . While the synthesis details of 1-(3,4-Dibromothiophen-2-yl)ethanone are not provided, similar compounds are typically synthesized using well-established organic synthesis techniques, which may include halogenation, condensation, and functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,4-Dibromothiophen-2-yl)ethanone has been studied using X-ray diffraction (XRD) and supported by computational methods such as density functional theory (DFT) . These studies reveal the geometrical parameters of the molecules, which are crucial for understanding their physical and chemical properties.

Chemical Reactions Analysis

The reactivity of such compounds is often studied through their interactions with other molecules. For instance, molecular docking studies suggest that related compounds might exhibit inhibitory activity against various proteins, indicating potential medicinal applications . The presence of functional groups like carbonyl and halogens can significantly affect the reactivity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational frequencies and corresponding assignments are investigated using both experimental and theoretical methods, providing insights into the stability of the molecules . The HOMO-LUMO gap analysis helps in understanding the charge transfer within the molecule, which is essential for predicting its reactivity . The MEP analysis reveals the regions of the molecule that are prone to nucleophilic and electrophilic attacks . Additionally, the first hyperpolarizability is calculated to explore the role of these compounds in nonlinear optics .

Scientific Research Applications

1. Spectroscopic and Computational Studies

1-(3-Methylthiophen-2-yl)ethanone, a compound structurally similar to 1-(3,4-Dibromothiophen-2-yl)ethanone, has been the subject of vibrational and electronic properties studies using density functional theory (DFT). These studies involve calculations of optimized parameters, vibrational frequencies, and UV-visible spectrum predictions. Such research provides insights into the molecule's stability, hyper conjugative interactions, charge delocalization, and reactive sites, which are crucial in understanding the chemical behavior of similar compounds like 1-(3,4-Dibromothiophen-2-yl)ethanone (ChNageswara Rao et al., 2018).

2. Biological Properties and Applications

Research on compounds related to 1-(3,4-Dibromothiophen-2-yl)ethanone has explored their potential as biocides. For instance, difluoroboron(III) compounds synthesized using ligands related to 1-(3,4-Dibromothiophen-2-yl)ethanone showed significant growth-inhibiting properties against various fungal and bacterial strains. This highlights the potential of such compounds in developing new bactericides and fungicides (C. Saxena & R. Singh, 1994).

3. Molecular Docking Studies

Pyrazole derivatives synthesized from compounds structurally akin to 1-(3,4-Dibromothiophen-2-yl)ethanone have been analyzed for their antibacterial activity. Molecular docking studies of these compounds indicate potential interactions with bacterial proteins, suggesting their utility in antimicrobial drug development. Such studies demonstrate the application of compounds related to 1-(3,4-Dibromothiophen-2-yl)ethanone in pharmaceutical research (A. B. S. Khumar et al., 2018).

properties

IUPAC Name

1-(3,4-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYNKNSROWNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CS1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377506
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dibromothiophen-2-yl)ethanone

CAS RN

57681-57-9
Record name 1-(3,4-Dibromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Deng, H Hu, M He, J Hu, W Niu… - Journal of medicinal …, 2011 - ACS Publications
Screening with dynamic mass redistribution (DMR) assays in a native cell line HT-29 led to identification of two novel series of chemical compounds, 2-(4-methylfuran-2(5H)-ylidene)…
Number of citations: 74 pubs.acs.org
DI Perez, S Conde, C Pérez, C Gil, D Simon… - Bioorganic & medicinal …, 2009 - Elsevier
Thienylhalomethylketones, whose chemical, biological, and pharmaceutical data are here reported, are the first irreversible inhibitors of GSK-3β described to date. Their inhibitory …
Number of citations: 77 www.sciencedirect.com

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